molecular formula C19H17FN2O4 B4223734 (2-fluorophenyl)methyl 1-benzamido-5-oxopyrrolidine-3-carboxylate

(2-fluorophenyl)methyl 1-benzamido-5-oxopyrrolidine-3-carboxylate

Cat. No.: B4223734
M. Wt: 356.3 g/mol
InChI Key: CHQKUHMKGAVXRT-UHFFFAOYSA-N
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Description

2-Fluorobenzyl 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylate is a complex organic compound that features a fluorobenzyl group, a benzoylamino group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluorophenyl)methyl 1-benzamido-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, starting with the preparation of the fluorobenzyl and benzoylamino precursors. One common method involves the reaction of 2-fluorobenzyl chloride with a suitable amine to form the fluorobenzylamine intermediate. This intermediate is then reacted with benzoyl chloride to introduce the benzoylamino group. Finally, the pyrrolidine ring is constructed through a cyclization reaction involving the appropriate starting materials and conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluorobenzyl 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl position, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-Fluorobenzyl 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-fluorophenyl)methyl 1-benzamido-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the benzoylamino group may contribute to its overall stability and activity. The pyrrolidine ring can facilitate the compound’s interaction with biological macromolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzyl chloride
  • 2-Fluorobenzyl bromide
  • Benzoylamino derivatives

Uniqueness

2-Fluorobenzyl 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorobenzyl group enhances its reactivity and binding affinity, while the benzoylamino and pyrrolidine groups contribute to its stability and potential therapeutic effects .

Properties

IUPAC Name

(2-fluorophenyl)methyl 1-benzamido-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c20-16-9-5-4-8-14(16)12-26-19(25)15-10-17(23)22(11-15)21-18(24)13-6-2-1-3-7-13/h1-9,15H,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQKUHMKGAVXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)NC(=O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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